molecular formula C4H2F2O2 B3045625 4,4-difluorobut-2-ynoic Acid CAS No. 110680-65-4

4,4-difluorobut-2-ynoic Acid

Cat. No.: B3045625
CAS No.: 110680-65-4
M. Wt: 120.05 g/mol
InChI Key: LDPYBCPZBJVBAB-UHFFFAOYSA-N
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Description

4,4-Difluorobut-2-ynoic acid is an organic compound with the molecular formula C4H2F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluorobut-2-ynoic acid typically involves the fluorination of butynoic acid derivatives. One common method includes the reaction of but-2-ynoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling and waste management strategies.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobut-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluorobut-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-2-ynoic acid involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4,4-Difluorobut-2-enoic acid: Similar structure but with a double bond instead of a triple bond.

    4-Fluorobut-2-ynoic acid: Contains only one fluorine atom.

    4,4-Dichlorobut-2-ynoic acid: Chlorine atoms replace the fluorine atoms.

Uniqueness: 4,4-Difluorobut-2-ynoic acid is unique due to the presence of two fluorine atoms and a triple bond, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,4-difluorobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPYBCPZBJVBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472987
Record name 2-Butynoic acid, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110680-65-4
Record name 2-Butynoic acid, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluorobut-2-ynoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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